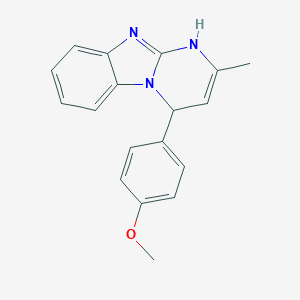
1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole, also known as P7C3, is a small molecule that has shown potential in the treatment of neurodegenerative diseases. It was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center.
Mecanismo De Acción
The exact mechanism of action of 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole is not fully understood, but it is thought to work by promoting the survival of neurons. It is believed to do this by increasing the activity of a protein called nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of a molecule called nicotinamide adenine dinucleotide (NAD+). NAD+ is important for the survival of neurons, and 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole has been shown to increase NAD+ levels in the brain.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole has been shown to have other biochemical and physiological effects. It has been found to increase the production of new blood vessels in the brain, which could help to improve blood flow and oxygen delivery to brain tissue. Additionally, 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole has been shown to reduce inflammation in the brain, which could be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole is that it has been shown to be effective in a variety of animal models of neurodegenerative diseases. Additionally, it has been found to have a good safety profile in animal studies. However, one limitation of 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole. One direction is to further investigate its mechanism of action and how it promotes the survival of neurons. Another direction is to explore its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, there is interest in developing derivatives of 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole that may be more effective or have fewer side effects than the original compound.
Métodos De Síntesis
The synthesis of 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole involves a multi-step process that begins with the reaction of 2-aminopyrimidine with 4-methoxybenzaldehyde. The resulting product is then reacted with 2-methyl-1,2,3,4-tetrahydroquinoline to form 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole.
Aplicaciones Científicas De Investigación
1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole has been shown to have neuroprotective effects in a variety of animal models. It has been found to promote the survival of newborn neurons in the hippocampus, a brain region important for learning and memory. Additionally, 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole has been shown to improve cognitive function in mouse models of Alzheimer's disease.
Propiedades
Número CAS |
169132-73-4 |
|---|---|
Nombre del producto |
1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole |
Fórmula molecular |
C18H17N3O |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C18H17N3O/c1-12-11-17(13-7-9-14(22-2)10-8-13)21-16-6-4-3-5-15(16)20-18(21)19-12/h3-11,17H,1-2H3,(H,19,20) |
Clave InChI |
AALMRCUSSDYMBE-UHFFFAOYSA-N |
SMILES |
CC1=CC(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)OC |
SMILES canónico |
CC1=CC(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)OC |
Sinónimos |
1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




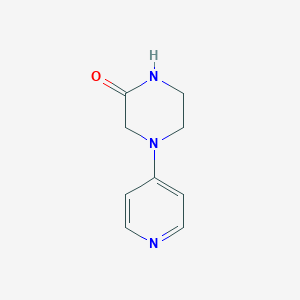
![2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B68200.png)

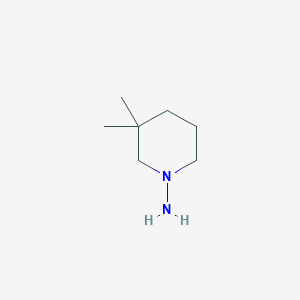
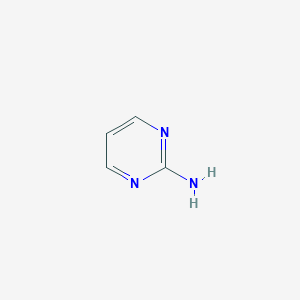
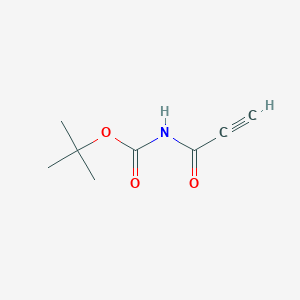



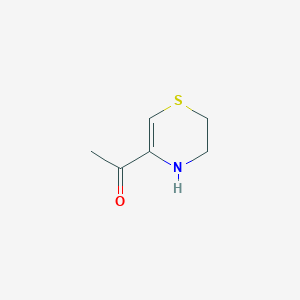
![Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI)](/img/structure/B68223.png)
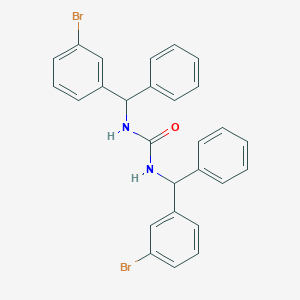
![Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68227.png)